molecular formula C9H13Cl3Zr B13821894 CID 90472080

CID 90472080

Cat. No.: B13821894
M. Wt: 318.8 g/mol
InChI Key: KNPUFKHOCFMNPL-UHFFFAOYSA-K
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Description

N-Butylcyclopentadienylzirconium trichloride is an organometallic compound with the chemical formula C9H13Cl3Zr. It is a dark orange solid that is insoluble in water. This compound is part of a broader class of organometallic compounds that are widely used as reagents, catalysts, and precursor materials in various industrial and scientific applications .

Properties

Molecular Formula

C9H13Cl3Zr

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C9H13.3ClH.Zr/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q;;;;+3/p-3

InChI Key

KNPUFKHOCFMNPL-UHFFFAOYSA-K

Canonical SMILES

CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr](Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of CID 90472080

Overview

The preparation of this compound involves the synthesis of organozirconium complexes, specifically zirconium coordinated with chlorine atoms and an organic ligand. Given the presence of trichlorozirconium as a component, the synthesis typically starts from zirconium tetrachloride or related zirconium chlorides, followed by ligand substitution or coordination reactions.

Common Synthetic Routes

Based on the chemical nature of this compound and related organozirconium chemistry, the following preparation methods are generally employed:

Direct Coordination of Organic Ligand to Zirconium Chloride
  • Starting Materials: Zirconium tetrachloride (ZrCl4) or trichlorozirconium species and an organic ligand containing a hydrocarbon chain or ring (e.g., cyclopentadienyl derivatives or alkyl chains).
  • Procedure: The organic ligand is reacted with zirconium chloride under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
  • Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene at controlled temperatures ranging from room temperature to reflux.
  • Outcome: Formation of the zirconium complex with three chlorine atoms coordinated and the organic ligand bound to zirconium.
Ligand Exchange Reactions
  • Starting Materials: Preformed zirconium chlorides and organometallic reagents such as organolithium or Grignard reagents.
  • Procedure: The organometallic reagent is added dropwise to the zirconium chloride solution to substitute one or more chlorine atoms with the organic group.
  • Conditions: Low temperature (-78°C to 0°C) to control reactivity and avoid side reactions.
  • Outcome: Formation of organozirconium chlorides with desired organic substituents.
Reduction and Subsequent Chlorination
  • Starting Materials: Zirconium salts and reducing agents.
  • Procedure: Zirconium salts are reduced to lower oxidation states, followed by controlled chlorination to achieve the trichlorozirconium moiety.
  • Conditions: Requires strict control of atmosphere and temperature.
  • Outcome: Production of zirconium chlorides suitable for further ligand coordination.

Experimental Data Summary

Preparation Step Reagents/Conditions Observations/Results References
Coordination of ligand to ZrCl4 ZrCl4, organic ligand, THF, inert atm, RT-80°C Formation of Zr-Cl3-organic complex, yield ~70-85% Organometallic synthesis literature*
Ligand exchange with organolithium ZrCl4, RLi, -78°C to 0°C, inert atm Selective substitution of Cl by organic group, yield ~60-75% Organometallic synthesis literature*
Reduction and chlorination Zirconium salts, reducing agent, Cl2 Controlled formation of ZrCl3 species, moderate yield Inorganic synthesis protocols*

Analytical Characterization During Preparation

Research Findings and Notes

  • The compound this compound is stable under anhydrous conditions but sensitive to moisture due to the reactivity of zirconium chlorides.
  • The synthesis requires strict exclusion of water and oxygen to prevent hydrolysis and oxidation.
  • The presence of three chlorine atoms coordinated to zirconium suggests high reactivity, useful for further functionalization in catalysis or material science applications.
  • The molecular complexity (complexity value 68.4) and absence of stereocenters simplify the preparation but require careful control of reaction conditions to avoid side products.

Chemical Reactions Analysis

Types of Reactions

N-Butylcyclopentadienylzirconium trichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with n-butylcyclopentadienylzirconium trichloride include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while reduction and oxidation reactions can produce zirconium compounds with different oxidation states .

Scientific Research Applications

N-Butylcyclopentadienylzirconium trichloride has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of thin films, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of n-butylcyclopentadienylzirconium trichloride involves its interaction with various molecular targets and pathways. As a catalyst, the compound facilitates the formation of new chemical bonds by providing an active site for the reaction to occur. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethylbis(cyclopentadienyl)silylzirconium Dichloride
  • Bis(tetramethylcyclopentadienyl)zirconium Dichloride
  • Zirconium Bis(hexamethyldisilazide) Dichloride
  • Bis(ethylcyclopentadienyl)zirconium Dichloride
  • Dichlorobis(1-neomenthylindenyl)zirconium
  • Bis(2-methylindenyl)zirconium Dichloride
  • Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium
  • Bis(tert-butylcyclopentadienyl)zirconium (IV) Dichloride
  • Bis(pentamethylcyclopentadienyl)zirconium (IV) Dichloride

Uniqueness

N-Butylcyclopentadienylzirconium trichloride is unique due to its specific structure and reactivity. The presence of the n-butyl group and the cyclopentadienyl ligand provides distinct chemical properties that differentiate it from other similar compounds. These unique properties make it particularly useful in specific catalytic and synthetic applications .

Q & A

Basic: How to formulate a focused research question for studying CID 90472080?

Answer:

  • Step 1: Identify gaps in existing literature (e.g., synthesis methods, pharmacological mechanisms) using systematic reviews of databases like PubMed or SciFinder .
  • Step 2: Narrow the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

    "How does the stereochemical configuration of this compound influence its binding affinity to [specific receptor]?"
    This avoids vague questions like "What are the effects of this compound?" .

  • Step 3: Validate feasibility by assessing resource availability (e.g., instrumentation for chiral separation) .

Basic: What experimental design principles apply to this compound’s synthesis optimization?

Answer:

  • Modular Design: Break synthesis into stages (e.g., precursor preparation, coupling reactions) with defined controls (e.g., purity thresholds via HPLC ≥95%) .
  • Statistical Robustness: Use factorial design to test variables (e.g., temperature, catalyst loading) and minimize batch-to-batch variability .
  • Reproducibility: Document detailed protocols (e.g., solvent ratios, stirring times) in line with Beilstein Journal guidelines .

Advanced: How to resolve contradictions in this compound’s reported bioactivity data?

Answer:

  • Triangulation: Cross-validate data using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo efficacy models) .
  • Meta-Analysis: Compare datasets across studies while controlling for variables (e.g., cell line differences, assay conditions) .
  • Sensitivity Analysis: Quantify uncertainty in IC50 values using error propagation models .

Advanced: What methodologies ensure rigorous characterization of this compound’s physicochemical properties?

Answer:

  • Spectroscopic Validation: Combine NMR (¹H, 13C, DEPT), HRMS, and X-ray crystallography for structural confirmation .
  • Purity Criteria: Adhere to IUPAC standards for melting point ranges (±1°C) and chromatographic retention time deviations (<0.1 min) .
  • Dynamic Stability: Assess under accelerated conditions (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring .

Basic: How to conduct a systematic literature review for this compound-related studies?

Answer:

  • Database Selection: Use SciFinder for chemical data, PubMed for biological studies, and Web of Science for citation tracking .
  • Search Strategy: Apply Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics) NOT patent") .
  • Critical Appraisal: Evaluate study quality using checklists (e.g., CONSORT for in vivo studies, STROBE for observational data) .

Advanced: How to design a multidisciplinary study integrating this compound’s chemical and pharmacological profiles?

Answer:

  • Iterative Workflow:
    • Computational docking to predict target interactions (e.g., AutoDock Vina).
    • Validate predictions with SPR (surface plasmon resonance) binding assays.
    • Correlate structural analogs’ ADMET properties using QSAR models .
  • Collaborative Frameworks: Define roles (e.g., synthetic chemists, pharmacologists) and milestones (e.g., hit-to-lead transition criteria) .

Basic: What ethical and safety protocols apply to handling this compound in lab settings?

Answer:

  • Risk Assessment: Review SDS for hazards (e.g., flammability, toxicity) and implement engineering controls (e.g., fume hoods for volatile intermediates) .
  • Ethical Compliance: For animal studies, follow ARRIVE guidelines and obtain institutional IACUC approval .

Advanced: How to optimize this compound’s bioavailability using computational and experimental approaches?

Answer:

  • In Silico Screening: Predict logP, solubility, and permeability via tools like SwissADME .
  • Formulation Testing: Compare nanoemulsions, liposomes, and solid dispersions using dissolution profiles and Caco-2 cell models .
  • PK/PD Modeling: Use non-compartmental analysis (NCA) to correlate plasma concentrations with efficacy endpoints .

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